Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Catalog No.
S12275779
CAS No.
M.F
C16H15N3O2
M. Wt
281.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carbo...

Product Name

Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

IUPAC Name

ethyl 7-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

InChI

InChI=1S/C16H15N3O2/c1-3-21-16(20)13-10-18-19-14(7-8-17-15(13)19)12-6-4-5-11(2)9-12/h4-10H,3H2,1-2H3

InChI Key

RQUYVYACAWZLIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=CC=CC(=C3)C

Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by its fused ring structure comprising both pyrazole and pyrimidine components. This compound features an ethyl ester group at the 3-position and an m-tolyl substituent at the 7-position. The unique structural attributes of this compound contribute to its potential biological activity and applications in medicinal chemistry.

The chemical reactivity of ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be attributed to its functional groups. The carboxylate moiety can undergo hydrolysis to yield the corresponding acid, while the ethyl group can participate in various substitution reactions. Additionally, the presence of the pyrazolo and pyrimidine rings allows for potential electrophilic aromatic substitution reactions at the aromatic m-tolyl group.

Compounds within the pyrazolo[1,5-a]pyrimidine class have shown significant biological activities, including anticancer, anti-inflammatory, and anxiolytic effects. Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has been noted for its potential as an inhibitor of multidrug resistance proteins, making it a candidate for improving drug efficacy in cancer treatments. Studies have indicated that pyrazolo[1,5-a]pyrimidines exhibit selective inhibition of certain enzymes and receptors, which could lead to therapeutic applications in various diseases .

The synthesis of ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be achieved through several methods:

  • Cyclocondensation Reactions: This method involves the reaction of 3-amino-pyrazoles with appropriate biselectrophilic compounds to form the pyrazolo[1,5-a]pyrimidine core.
  • Esterification: The carboxylic acid derivative can be converted into an ester through reaction with ethanol in the presence of an acid catalyst.
  • Microwave-Assisted Synthesis: Recent advancements have utilized microwave irradiation to enhance reaction rates and yields in synthesizing pyrazolo derivatives .

Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new medications targeting cancer and other diseases.
  • Material Science: Due to its unique structural properties, it may be explored for use in organic electronics or photonic devices.
  • Chemical Probes: It may serve as a tool compound for studying biological pathways related to its inhibitory effects on specific proteins.

Interaction studies involving ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate focus on its binding affinity with various biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific receptors or enzymes.
  • In Vitro Assays: To evaluate its efficacy against cell lines or isolated proteins involved in disease mechanisms.

These interactions are crucial for understanding the compound's mechanism of action and optimizing its pharmacological profile.

Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate shares structural similarities with other compounds in the pyrazolo[1,5-a]pyrimidine family. Here are some comparable compounds:

Compound NameNotable Features
Ethyl 7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylateContains methoxy groups that may enhance solubility
Ethyl 7-(phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acidLacks an ethoxy group but retains similar biological activity
Ethyl 7-(trifluoromethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamideFeatures trifluoromethyl group which may affect lipophilicity

These compounds highlight the diversity within the pyrazolo[1,5-a]pyrimidine class while showcasing how variations in substituents can influence their chemical properties and biological activities.

Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is defined by its bicyclic core and substituents. The IUPAC name derives from the pyrazolo[1,5-a]pyrimidine scaffold, with substituents at positions 3 and 7:

  • Position 3: An ethyl carboxylate group (-COOCH₂CH₃).
  • Position 7: A meta-tolyl group (C₆H₄-CH₃-3).

The molecular formula is C₁₆H₁₅N₃O₂, with a molecular weight of 281.31 g/mol, identical to its para-tolyl isomer. The SMILES notation for the compound is O=C(C1=C2N=CC=C(C3=CC(C)=CC=C3)N2N=C1)OCC, reflecting the meta-substitution pattern of the toluyl group.

Table 1: Comparative Data for Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCAS NumberMolecular FormulaMolecular WeightSubstituents (Position)
Ethyl 7-(m-tolyl)-3-carboxylateNot AvailableC₁₆H₁₅N₃O₂281.31m-tolyl (7), ethyl ester (3)
Ethyl 7-(p-tolyl)-3-carboxylate678983-41-0C₁₆H₁₅N₃O₂281.31p-tolyl (7), ethyl ester (3)
Ethyl 7-methyl-3-carboxylate1699302-69-6C₁₀H₁₁N₃O₂205.21methyl (7), ethyl ester (3)

Structural Features of Pyrazolo[1,5-a]pyrimidine Derivatives

The pyrazolo[1,5-a]pyrimidine core consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring. Key structural attributes include:

  • Aromaticity: The conjugated π-system across both rings enhances stability and influences electronic properties.
  • Substituent Effects:
    • Position 3: Electron-withdrawing groups (e.g., carboxylates) increase electrophilicity, facilitating nucleophilic substitutions.
    • Position 7: Aromatic substituents like m-tolyl introduce steric bulk and modulate solubility. Meta-substitution reduces symmetry compared to para-analogs, potentially altering crystallization behavior.
  • Hydrogen Bonding: The N1 and N5 atoms act as hydrogen bond acceptors, critical for interactions in biological systems.

X-ray crystallography data for analogous compounds reveals planar bicyclic systems with substituents oriented perpendicular to the plane, minimizing steric strain.

Historical Development of Pyrazolo[1,5-a]pyrimidine Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold was first synthesized in the 1960s via cyclocondensation of aminopyrazoles with β-diketones. Key milestones include:

  • Early Syntheses: Use of conventional heating (6–24 hours) to form the bicyclic core, often yielding mixtures requiring chromatographic separation.
  • Modern Advances (2015–2021):
    • Microwave-Assisted Synthesis: Reduced reaction times to 1–2 hours with improved yields.
    • Functionalization Strategies: Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) enabled aryl group introductions at position 7, as seen in p-tolyl derivatives.
    • Anticancer Applications: Lamie et al. (2020) demonstrated that 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamides inhibit PIM-1 kinase, a target in oncology.

The evolution toward complex derivatives like ethyl 7-(m-tolyl)-3-carboxylate reflects broader trends in heterocyclic chemistry, emphasizing regioselectivity and functional group compatibility.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

281.116426730 g/mol

Monoisotopic Mass

281.116426730 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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